molecular formula C10H12O2 B3026795 2-(3-Methyloxetan-3-yl)phenol CAS No. 1123786-84-4

2-(3-Methyloxetan-3-yl)phenol

Cat. No.: B3026795
CAS No.: 1123786-84-4
M. Wt: 164.20
InChI Key: PSTJEWHGTJEIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyloxetan-3-yl)phenol is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol It is a phenolic compound featuring a 3-methyloxetane ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyloxetan-3-yl)phenol typically involves the reaction of 3-methyloxetane with phenol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyloxetan-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyloxetan-3-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Methyloxetan-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The oxetane ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyloxetan-3-yl)aniline
  • 2-(3-Methyloxetan-3-yl)benzoic acid
  • 2-(3-Methyloxetan-3-yl)benzaldehyde

Uniqueness

2-(3-Methyloxetan-3-yl)phenol is unique due to the presence of both a phenolic group and a 3-methyloxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methyloxetan-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(6-12-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTJEWHGTJEIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307157
Record name 2-(3-Methyl-3-oxetanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123786-84-4
Record name 2-(3-Methyl-3-oxetanyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123786-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-3-oxetanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyloxetan-3-yl)phenol
Reactant of Route 2
2-(3-Methyloxetan-3-yl)phenol
Reactant of Route 3
2-(3-Methyloxetan-3-yl)phenol
Reactant of Route 4
2-(3-Methyloxetan-3-yl)phenol
Reactant of Route 5
2-(3-Methyloxetan-3-yl)phenol
Reactant of Route 6
2-(3-Methyloxetan-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.